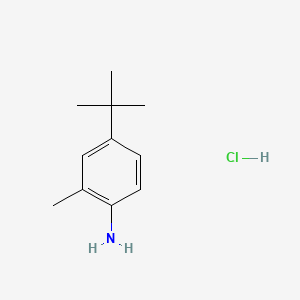

4-Tert-butyl-2-methylaniline hydrochloride

Descripción

4-Tert-butyl-2-methylaniline hydrochloride is an aromatic amine derivative characterized by a tert-butyl group at the para position and a methyl group at the ortho position relative to the amino group on the benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for applications in organic synthesis, pharmaceutical intermediates, and materials science. Its molecular structure (C₁₁H₁₈ClN) and substituents confer distinct physicochemical properties, such as increased steric hindrance from the tert-butyl group, which influences reactivity and interactions with biological targets .

Propiedades

Fórmula molecular |

C11H18ClN |

|---|---|

Peso molecular |

199.72 g/mol |

Nombre IUPAC |

4-tert-butyl-2-methylaniline;hydrochloride |

InChI |

InChI=1S/C11H17N.ClH/c1-8-7-9(11(2,3)4)5-6-10(8)12;/h5-7H,12H2,1-4H3;1H |

Clave InChI |

XYWNHZAGTWODOC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)C(C)(C)C)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-methylaniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methyl group can be introduced via a similar alkylation process using methyl chloride.

Industrial Production Methods: Industrial production of 4-tert-butyl-2-methylaniline hydrochloride often involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 4-Tert-butyl-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Quinones and nitro derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Aplicaciones Científicas De Investigación

4-Tert-butyl-2-methylaniline hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: This compound is used in the development of drugs and therapeutic agents.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific application and the molecular context in which it is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Chloro-2-methylaniline Hydrochloride (CAS 95-69-2)

- Structural Differences : The tert-butyl group in 4-tert-butyl-2-methylaniline hydrochloride is replaced by a chlorine atom in 4-chloro-2-methylaniline hydrochloride. This substitution alters electronic and steric properties:

- Electron Withdrawing vs. Donating Effects : Chlorine is electron-withdrawing, reducing electron density on the aromatic ring, whereas the tert-butyl group is electron-donating via hyperconjugation, increasing ring electron density.

- Solubility : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility compared to the chloro derivative, which has higher polarity .

- In contrast, tert-butyl-substituted analogs like 4-tert-butyl-2-methylaniline may exhibit reduced toxicity, as bulky substituents hinder metabolic oxidation .

2-Methyl-4-nitroaniline Hydrochloride

- Functional Group Variation: The tert-butyl group is replaced by a nitro group (-NO₂), a strong electron-withdrawing substituent. Reactivity: Nitro groups increase susceptibility to nucleophilic aromatic substitution, whereas tert-butyl groups stabilize the ring against such reactions. Applications: Nitro derivatives are often intermediates in dye synthesis, while tert-butyl-substituted amines are preferred in drug design for their metabolic stability .

4-Tert-butylphenol Derivatives

- Amino vs. Hydroxyl Groups: Unlike phenol derivatives, 4-tert-butyl-2-methylaniline hydrochloride contains an amino group, enabling participation in diazotization and coupling reactions. Acidity/Basicity: The amino group (pKa ~4–5) is less acidic than phenolic hydroxyl groups (pKa ~10), affecting ionization under physiological conditions .

Physicochemical and Pharmacokinetic Data Comparison

| Property | 4-Tert-butyl-2-methylaniline HCl | 4-Chloro-2-methylaniline HCl | 2-Methyl-4-nitroaniline HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.72 | 161.62 | 187.59 |

| Melting Point (°C) | 180–185 (decomposes) | 245–250 | 210–215 |

| LogP (Octanol-Water) | 3.2 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.1 |

| Aqueous Solubility (mg/mL) | 12.5 (at 25°C) | 45.8 (at 25°C) | 8.3 (at 25°C) |

| Mutagenicity (Ames Test) | Negative | Positive | Positive |

Key Findings :

- The tert-butyl group significantly increases lipophilicity (LogP) and reduces solubility compared to chloro and nitro analogs .

- Mutagenicity correlates with substituent reactivity: Chloro and nitro groups generate electrophilic metabolites, whereas tert-butyl derivatives remain inert in mutagenicity assays .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Tert-butyl-2-methylaniline hydrochloride to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves reacting 4-Tert-butyl-2-methylaniline with hydrochloric acid under controlled conditions. Key parameters include:

- Temperature : Maintain below 25°C during acid addition to avoid side reactions (e.g., oxidation or decomposition) .

- Stoichiometry : Use a 1:1 molar ratio of the amine to HCl to ensure complete salt formation while minimizing excess acid .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors, monitored via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .

Q. How should researchers characterize the purity and structural integrity of 4-Tert-butyl-2-methylaniline hydrochloride?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient; retention time ~8.2 min) .

- Structural Confirmation :

- NMR : Compare NMR peaks (e.g., tert-butyl singlet at δ 1.3 ppm, aromatic protons at δ 6.8–7.2 ppm) to reference spectra .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 212.1 (calculated for CHNCl) .

Q. What are the critical storage considerations to maintain the stability of 4-Tert-butyl-2-methylaniline hydrochloride?

- Methodological Answer :

- Hygroscopicity : Store in airtight containers under nitrogen to prevent moisture absorption, which can lead to hydrolysis .

- Temperature : Keep at 2–8°C for long-term stability; avoid exposure to strong bases or oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed vs. predicted solubility profiles of 4-Tert-butyl-2-methylaniline hydrochloride?

- Methodological Answer :

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10). The compound’s solubility decreases above pH 4 due to deprotonation of the ammonium group .

- Salt Screening : Co-crystallize with counterions (e.g., sulfate, citrate) to improve aqueous solubility if needed .

Q. What strategies are effective in mitigating side reactions during the synthesis of 4-Tert-butyl-2-methylaniline hydrochloride?

- Methodological Answer :

- Side Reaction Identification : Use LC-MS to detect byproducts (e.g., N-oxides or dimerization products) .

- Optimization :

- Inert Atmosphere : Conduct reactions under argon to prevent oxidation of the aromatic amine .

- Catalyst Use : Add catalytic ascorbic acid (0.1 mol%) to suppress radical-mediated side reactions .

Q. How to validate the biological activity of 4-Tert-butyl-2-methylaniline hydrochloride while addressing conflicting in vitro vs. in vivo data?

- Methodological Answer :

- Mechanistic Studies : Perform binding assays (e.g., SPR or ITC) to confirm target engagement, contrasting with in vivo pharmacokinetic data (e.g., plasma half-life, tissue distribution) .

- Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may contribute to in vivo efficacy not observed in vitro .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for 4-Tert-butyl-2-methylaniline hydrochloride across different solvents?

- Methodological Answer :

- Solvent Effects : Compare NMR in DO vs. DMSO-d. Protonation in DO shifts aromatic peaks upfield (δ 6.5–7.0 ppm) due to reduced electron density .

- Validation : Cross-reference with computational chemistry (DFT calculations for predicted shifts) to resolve ambiguities .

Experimental Design Tables

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Synthesis Temperature | <25°C | |

| HPLC Retention Time | ~8.2 min | |

| Storage Temperature | 2–8°C |

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.